molecular formula C14H12N4O3S B2807915 4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole CAS No. 882748-22-3

4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole

Cat. No. B2807915
M. Wt: 316.34
InChI Key: JPHHAHODLFPCDD-UHFFFAOYSA-N
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Description

The compound “4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole” is a complex organic molecule. It contains an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings. This core is substituted at the 4-position with a carbamoyl group, which in turn is substituted with a phenylsulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and formula. It contains an indazole ring, which is a type of heterocycle, or ring of atoms containing at least two different elements. In this case, the ring contains carbon and nitrogen atoms. Attached to this ring is a carbamoyl group (CONH2), which in turn is substituted with a phenylsulfonyl group (PhSO2) .

Scientific Research Applications

Anticancer Activity

Indazole derivatives exhibit significant antitumor activities through various mechanisms. For instance, the compound 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide has been synthesized and shown to possess distinct effective inhibition on the proliferation of HT-29, K562, and MKN45 cancer cell lines (Lu et al., 2020). Another study highlighted the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, which exhibited significant inhibitory activity against some cancer cell lines (Lu et al., 2021).

Antimicrobial Activity

Indazole derivatives have also been synthesized for their potential antimicrobial activities. A series of fused 1,2,4-triazoles with diphenylsulfone moiety prepared utilizing 4-amino-5-[4-(4-X-phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol exhibited promising antimicrobial activities (Almajan et al., 2010). This highlights the versatility of indazole derivatives in developing new antimicrobial agents.

Antiproliferative Properties

The exploration into indazole derivatives extends into their antiproliferative effects against cancer cell lines. Compounds such as 6-amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-ones, containing phenylsulfonyl groups, have been synthesized and evaluated for their antiproliferative activity, demonstrating good activities against various cancer cell lines (Almajan et al., 2010).

Future Directions

The future research directions could involve further investigation into the synthesis, properties, and potential applications of this compound. Despite not all newly synthesized compounds showing significant biological activity, the general scaffold allows several future optimizations for obtaining better novel antimicrobial agents by the introduction of various substituents on the phenyl moiety at position 5 of the 1,3-oxazole nucleus .

properties

IUPAC Name

1-(benzenesulfonyl)-3-(1H-indazol-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c19-14(18-22(20,21)10-5-2-1-3-6-10)16-12-7-4-8-13-11(12)9-15-17-13/h1-9H,(H,15,17)(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHHAHODLFPCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332886
Record name 1-(benzenesulfonyl)-3-(1H-indazol-4-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648929
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole

CAS RN

882748-22-3
Record name 1-(benzenesulfonyl)-3-(1H-indazol-4-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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